molecular formula C8H4Cl4O B079050 4-(Trichloromethyl)benzoyl chloride CAS No. 14815-86-2

4-(Trichloromethyl)benzoyl chloride

Cat. No.: B079050
CAS No.: 14815-86-2
M. Wt: 257.9 g/mol
InChI Key: LNIAVCRNJMPGGT-UHFFFAOYSA-N
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Description

4-(Trichloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H4Cl4O. It is a derivative of benzoyl chloride, where the para position of the benzene ring is substituted with a trichloromethyl group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trichloromethyl)benzoyl chloride can be synthesized through the chlorination of p-toluic acid. The process involves the use of phosphorus pentachloride as a chlorinating agent. The reaction is carried out in a photochemical chlorination reactor at a temperature range of 140-155°C. The chlorine gas is dried and introduced into the reactor, and the reaction is maintained at 155 ± 5°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(Trichloromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    4-(Trichloromethyl)benzoic Acid: Formed through hydrolysis.

    4-(Dichloromethyl)benzoyl Chloride: Formed through reduction

Scientific Research Applications

4-(Trichloromethyl)benzoyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trichloromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The trichloromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical syntheses to introduce the benzoyl group into target molecules .

Comparison with Similar Compounds

Uniqueness: 4-(Trichloromethyl)benzoyl chloride is unique due to the presence of both the trichloromethyl and carbonyl groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, particularly in the formation of complex molecules .

Properties

IUPAC Name

4-(trichloromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIAVCRNJMPGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163889
Record name 4-(Trichloromethyl)benzoyl chloride
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Molecular Weight

257.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14815-86-2
Record name 4-(Trichloromethyl)benzoyl chloride
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Record name 4-(Trichloromethyl)benzoyl chloride
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Record name NSC152024
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Record name 4-(Trichloromethyl)benzoyl chloride
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Record name 4-(trichloromethyl)benzoyl chloride
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Synthesis routes and methods

Procedure details

Reaction of 4-trichloromethylbenzoic acid with thionyl chloride affords 4-trichloromethylbenzoyl chloride, which, on reaction with diethylamine, affords 4-trichloro-methyl-N,N-diethylbenzamide. Following a procedure similar to that described in Preparation 5, reaction of the latter with s-butyl 10 lithium and reaction of the resulting lithium salt with sulfur dioxide followed by sodium hydroxylamine-O-sulfonate affords 4-trichloromethyl-2-aminosulfonyl-N,N-diethylbenzamide, which, on heating in glacial acetic acid, affords 6-trichloromethylsaccharin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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